

Application Notes and Protocols for Isotopic Labeling of Carlactone in Metabolic Studies

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Compound of Interest

Compound Name: *Carlactone*

Cat. No.: *B12838652*

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These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of **carlactone** (CL), a key precursor in strigolactone biosynthesis, to facilitate metabolic studies in plants. The information is intended to guide researchers in tracing the metabolic fate of **carlactone** and understanding the downstream pathways of strigolactone synthesis and signaling.

Introduction

Carlactone is a pivotal intermediate in the biosynthesis of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2] Understanding the metabolic conversion of **carlactone** into various bioactive SLs is crucial for elucidating the complete SL biosynthetic pathway and for developing strategies to modulate plant architecture and symbiotic relationships. Isotopic labeling is a powerful technique that allows for the precise tracking of molecules through metabolic pathways.[3] By introducing a stable isotope, such as carbon-13 (^{13}C), into the **carlactone** molecule, researchers can follow its transformation into downstream metabolites using mass spectrometry.[1][3]

These notes provide detailed protocols for the chemical synthesis of $[1-^{13}\text{CH}_3]$ -**Carlactone**, its application in in-vivo feeding studies with rice mutants, and the subsequent analysis of its metabolites. Additionally, diagrams of the relevant biosynthetic and signaling pathways are provided to offer a comprehensive understanding of **carlactone** metabolism.

Data Presentation

The following table summarizes the key metabolites identified from in-vivo feeding studies using isotopically labeled **carlactone**. While precise quantitative data on conversion rates are often study-specific and depend on experimental conditions, this table indicates the successful tracing of the labeled **carlactone** backbone into downstream strigolactones.

Labeled Precursor	Plant System	Labeled Metabolite(s) Detected	Analytical Method	Reference
[1- ¹³ CH ₃]-Carlactone	Rice (<i>Oryza sativa</i>) d10 mutant	(-)-[¹³ C]-2'-epi-5-deoxystrigol, [¹³ C]-Orobanchol	LC-MS/MS	[1]
[1- ¹³ CH ₃]11R-Carlactone	Arabidopsis (<i>Arabidopsis thaliana</i>) max4 mutant	[¹³ C ₁]-labeled Carlactonoic acid	LC-MS/MS	[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of [1-¹³CH₃]-Carlactone

This protocol outlines the chemical synthesis of **carlactone** labeled with ¹³C at the C1 methyl group, based on the method described by Abe et al. (2014).[\[1\]](#)

Materials:

- 2,6-dimethylcyclohexanone
- ¹³C-methyl iodide (¹³CH₃I)
- Lithium diisopropylamide (LDA)
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Pyridine

- Methyl vinyl ketone
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Triethylamine (Et_3N)
- Solvents: Tetrahydrofuran (THF), Diethyl ether, Hexane, Toluene
- Reagents for conversion to C_{14} -aldehyde (as per literature procedure)

Procedure:

- Methylation of 2,6-dimethylcyclohexanone:
 - Dissolve 2,6-dimethylcyclohexanone in anhydrous THF under an inert atmosphere (e.g., argon).
 - Cool the solution to -78°C .
 - Add a solution of LDA in THF dropwise and stir for 30 minutes to generate the enolate.
 - Add ^{13}C -methyl iodide and allow the reaction to slowly warm to room temperature overnight.
 - Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting $[1-^{13}\text{CH}_3]$ -2,2,6-trimethylcyclohexanone by flash column chromatography.
- Formation of Cyclohexenyl Triflate:
 - Dissolve the ^{13}C -labeled cyclohexanone in anhydrous pyridine under an inert atmosphere.

- Cool the solution to 0°C.
- Add trifluoromethanesulfonic anhydride dropwise and stir at 0°C for 1 hour.
- Pour the reaction mixture into ice-water and extract with hexane.
- Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the cyclohexenyl triflate.
- Heck Reaction to form [1-¹³CH₃]-β-ionone:
 - To a solution of the cyclohexenyl triflate in toluene, add methyl vinyl ketone, triethylamine, palladium(II) acetate, and triphenylphosphine under an inert atmosphere.
 - Heat the mixture to reflux and monitor the reaction progress by TLC.
 - After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
 - Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield [1-¹³CH₃]-β-ionone.
- Conversion to C₁₄-Aldehyde and Final Cyclization:
 - Convert the [1-¹³CH₃]-β-ionone to the corresponding C₁₄-aldehyde following established literature procedures.
 - The final cyclization to form [1-¹³CH₃]-**Carlactone** is achieved through a series of reactions that construct the butenolide ring and attach it to the C₁₄-aldehyde backbone. This typically involves reactions with a suitable butenolide precursor.

Protocol 2: In-vivo Feeding of [1-¹³CH₃]-Carlactone to Rice Mutants

This protocol describes the application of labeled **carlactone** to a rice mutant deficient in **carlactone** biosynthesis (e.g., d10) to trace its metabolic conversion.

Materials:

- Rice seeds (e.g., *Oryza sativa* cv. Nipponbare d10-1 mutant)
- Hydroponic culture system and nutrient solution (e.g., Yoshida's solution)
- [1-¹³CH₃]-**Carlactone** stock solution (e.g., in acetone or DMSO)
- Liquid nitrogen
- Mortar and pestle or tissue homogenizer
- Extraction solvent (e.g., ethyl acetate)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

Procedure:

- Plant Growth and Hydroponic Culture:
 - Sterilize rice seeds and germinate them on moist filter paper in the dark for 3-4 days.
 - Transfer the germinated seedlings to a hydroponic system containing Yoshida's nutrient solution.
 - Grow the rice plants in a controlled environment (e.g., 16h light/8h dark photoperiod, 28°C).
 - Replace the nutrient solution every 3-4 days.
- Feeding of Labeled **Carlactone**:
 - After a suitable growth period (e.g., 2-3 weeks), replace the hydroponic solution with fresh nutrient solution containing [1-¹³CH₃]-**Carlactone** at the desired final concentration (e.g., 1

μM).[1]

- Use a solvent control (e.g., nutrient solution with the same concentration of acetone or DMSO as the **carlactone**-treated plants).
- Incubate the plants for a specific period (e.g., 24-48 hours) to allow for uptake and metabolism of the labeled compound.
- Harvesting and Extraction:
 - Harvest the plant tissues (e.g., roots, shoots) and immediately freeze them in liquid nitrogen to quench metabolic activity.
 - Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
 - Extract the powdered tissue with a suitable organic solvent (e.g., ethyl acetate) at 4°C with shaking.
 - Centrifuge the mixture to pellet the plant debris and collect the supernatant.
- Purification and Analysis:
 - Concentrate the supernatant under a stream of nitrogen.
 - Redissolve the residue in a small volume of a suitable solvent and purify the strigolactones using solid-phase extraction (SPE) with a C18 cartridge.
 - Elute the strigolactones from the SPE cartridge and concentrate the eluate.
 - Analyze the purified extract by LC-MS/MS to identify and quantify the ¹³C-labeled metabolites. Monitor the mass transitions corresponding to the expected labeled products (e.g., [¹³C]-2'-epi-5-deoxystrigol, [¹³C]-orobanchol).

Signaling Pathways and Experimental Workflows

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Caption: Biosynthetic pathway of **Carlactone** from β-carotene.

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of\nmetabolites"]; "purification" [label="Purification by\nSolid-Phase Extraction"]; "analysis"
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Caption: Experimental workflow for metabolic studies of labeled **Carlactone**.

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Caption: Simplified Strigolactone signaling pathway.

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